molecular formula C15H21F3N4O5S B2548450 Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate CAS No. 2402830-24-2

Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate

Cat. No.: B2548450
CAS No.: 2402830-24-2
M. Wt: 426.41
InChI Key: DXDCIOAVMGPENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H21F3N4O5S and its molecular weight is 426.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Histamine H4 Receptor Ligands

Research on 2-aminopyrimidines, including structural analogs similar to Tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate, has led to the development of ligands for the histamine H4 receptor. These compounds have shown potential in vitro anti-inflammatory and antinociceptive activities, indicating their relevance in pain management and inflammatory conditions (Altenbach et al., 2008).

Metabolic Studies

In the context of metabolic studies, derivatives of the mentioned compound have been investigated for their metabolism by human cytochrome P450 enzymes. These studies provide insights into the oxidative pathways and potential drug interactions, crucial for drug development and safety assessments (Prakash et al., 2008).

Coupling Reactions

The compound has been utilized in palladium-catalyzed coupling reactions with arylboronic acids, demonstrating its versatility in synthesizing a range of pyrrolidine derivatives. These synthetic methods contribute to the field of organic chemistry by providing new routes for compound modification and drug synthesis (Wustrow & Wise, 1991).

Antimalarial Activity

In the development of antimalarial drugs, trifluoromethyl-substituted pyridine and pyrimidine analogues, including those structurally related to the subject compound, have been explored. These studies have identified compounds with superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines, offering new avenues for therapeutic intervention (Chavchich et al., 2016).

Dual Inhibition of Key Enzymes

Research has also focused on the design and synthesis of compounds acting as dual inhibitors of thymidylate synthase and dihydrofolate reductase. These studies aim at developing antitumor agents by targeting multiple pathways simultaneously, increasing the efficacy of cancer treatments (Gangjee et al., 2000).

Properties

IUPAC Name

tert-butyl 3-[methyl-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O5S/c1-14(2,3)26-13(23)22-8-6-10(9-22)21(4)12-19-7-5-11(20-12)27-28(24,25)15(16,17)18/h5,7,10H,6,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDCIOAVMGPENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C2=NC=CC(=N2)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.